![molecular formula C32H15Cl4CoN6O8 B15245406 Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is a complex compound that features a cobalt ion in the +3 oxidation state. This compound is characterized by its intricate structure, which includes a naphthalen-1-olate core substituted with dichloro and diazenyl groups, as well as a nitro-oxidophenyl moiety. The presence of cobalt in the +3 oxidation state imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron typically involves the coordination of cobalt ions with the appropriate ligands under controlled conditions. The process may include:
Ligand Preparation: The ligands, such as 5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate, are synthesized separately through a series of organic reactions involving chlorination, nitration, and diazotization.
Coordination Reaction: The prepared ligands are then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in a suitable solvent like ethanol or water. The reaction is typically carried out under reflux conditions to ensure complete coordination.
Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the cobalt center may undergo changes in its oxidation state.
Reduction: Reduction reactions can also occur, potentially reducing the cobalt(III) to cobalt(II).
Substitution: The diazenyl and nitro groups can undergo substitution reactions, where other functional groups replace them under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may produce cobalt(II) derivatives. Substitution reactions can result in various substituted naphthalen-1-olate compounds.
Wissenschaftliche Forschungsanwendungen
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron has several scientific research applications:
Chemistry: The compound is used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a diagnostic agent in medical imaging.
Industry: The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various biomolecules, influencing their structure and function. The diazenyl and nitro groups may also participate in redox reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Nickel(II) complexes: Similar coordination compounds with nickel instead of cobalt.
Copper(II) complexes: Coordination compounds with copper, often exhibiting similar biological activities.
Uniqueness
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C32H15Cl4CoN6O8 |
|---|---|
Molekulargewicht |
812.2 g/mol |
IUPAC-Name |
cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron |
InChI |
InChI=1S/2C16H9Cl2N3O4.Co/c2*17-10-3-4-11(18)15-9(10)2-6-13(16(15)23)20-19-12-5-1-8(21(24)25)7-14(12)22;/h2*1-7,22-23H;/q;;+3/p-3 |
InChI-Schlüssel |
YVLRDGSPUFWCLS-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


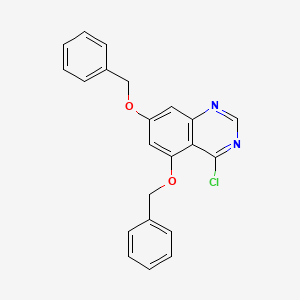
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
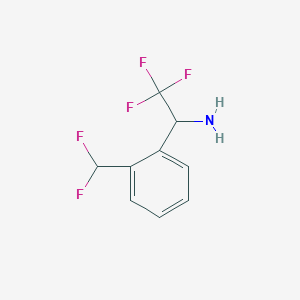
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
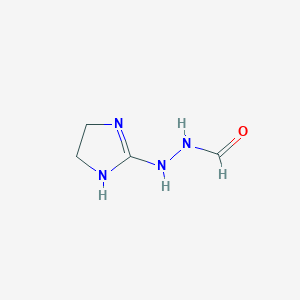
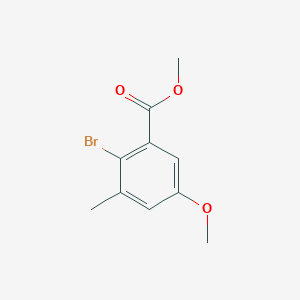
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B15245357.png)
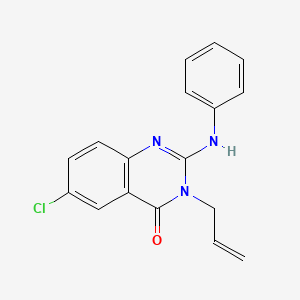
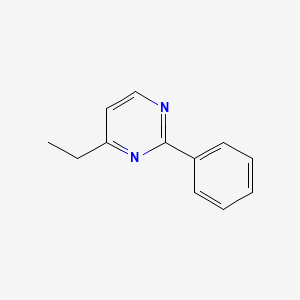
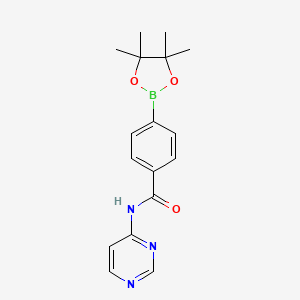
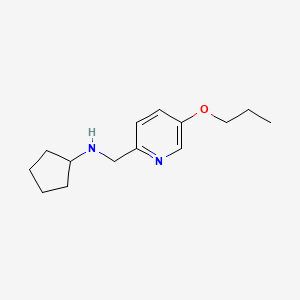
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
